carbon monoxide;platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Description

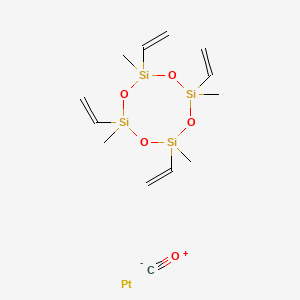

The compound 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS: 2554-06-5) is a cyclotetrasiloxane derivative featuring alternating methyl and ethenyl substituents on a silicon-oxygen ring . Its molecular formula is C₁₂H₂₄O₄Si₄, with an average molecular weight of 360.68 g/mol. Key physical properties include a density of 0.997 g/cm³, boiling point of 224–224.5°C, and a refractive index of 1.4342 .

When combined with platinum (e.g., as a platinum(0) complex), this compound forms a catalytic system used in hydrosilylation reactions, critical for silicone rubber curing and polymer crosslinking . Carbon monoxide (CO) may act as a ligand in platinum-based catalytic systems, enhancing selectivity in oxidation reactions, though direct evidence of CO’s role in this specific complex requires further study .

Properties

IUPAC Name |

carbon monoxide;platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4.CO.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;1-2;/h9-12H,1-4H2,5-8H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSVHAJWPWEJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[C-]#[O+].[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5PtSi4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73018-55-0 | |

| Record name | Platinum, dicarbonyldichloro-, reaction products with 2,4,6-triethenyl-2,4,6-trimethylcyclotrisiloxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane platinum dicarbonyl dichloride complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of the Platinum Carbonyl Cyclovinylmethylsiloxane Complex is the silicone vinyl-addition cure . It acts as a catalyst for Si-H addition to olefins . This complex is employed in elevated temperature curing silicones.

Mode of Action

The Platinum Carbonyl Cyclovinylmethylsiloxane Complex interacts with its targets by facilitating the addition of Si-H to olefins. This interaction triggers the curing process of silicones at elevated temperatures.

Biochemical Pathways

It is known that the complex plays a crucial role in the silicone vinyl-addition cure process.

Result of Action

The Platinum Carbonyl Cyclovinylmethylsiloxane Complex, when used as a catalyst, facilitates the curing process of silicones at elevated temperatures. This results in the formation of cured silicone products.

Action Environment

The action of the Platinum Carbonyl Cyclovinylmethylsiloxane Complex can be influenced by environmental factorsThe complex should be used only in well-ventilated areas. Furthermore, certain compounds, such as sulfur compounds, nitrogen compounds, and tin compounds, must be avoided as they can inhibit the action of the platinum catalysts used in vinyl-addition crosslinking.

Biochemical Analysis

Biochemical Properties

Platinum carbonyl cyclovinylmethylsiloxane complex plays a crucial role in biochemical reactions, particularly as a catalyst in the hydrosilylation of olefins. This complex interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is known to interact with enzymes involved in the addition of silicon-hydrogen bonds to carbon-carbon double bonds, thereby promoting the formation of silicon-containing compounds. The nature of these interactions is primarily catalytic, where the platinum center of the complex acts as a site for the activation of the reactants.

Cellular Effects

The effects of platinum carbonyl cyclovinylmethylsiloxane complex on various types of cells and cellular processes are profound. This complex influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that platinum carbonyl cyclovinylmethylsiloxane complex can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites.

Molecular Mechanism

The molecular mechanism of action of platinum carbonyl cyclovinylmethylsiloxane complex involves several key processes. At the molecular level, this complex exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The platinum center of the complex can bind to specific sites on enzymes, leading to their activation or inhibition. This binding can result in conformational changes in the enzyme structure, thereby affecting its catalytic activity. Additionally, the complex can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of platinum carbonyl cyclovinylmethylsiloxane complex can change over time. The stability and degradation of this complex are important factors that influence its long-term effects on cellular function. Studies have shown that platinum carbonyl cyclovinylmethylsiloxane complex is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors such as light and heat. Long-term exposure to this complex can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of platinum carbonyl cyclovinylmethylsiloxane complex vary with different dosages in animal models. At low doses, this complex can promote beneficial biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the complex shows a dose-dependent increase in its biochemical activity up to a certain point, beyond which the activity plateaus or decreases due to toxicity.

Metabolic Pathways

Platinum carbonyl cyclovinylmethylsiloxane complex is involved in several metabolic pathways, including those related to silicon metabolism and oxidative stress response. This complex interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of enzymes involved in the detoxification of reactive oxygen species, thereby reducing oxidative stress in cells.

Transport and Distribution

The transport and distribution of platinum carbonyl cyclovinylmethylsiloxane complex within cells and tissues are mediated by specific transporters and binding proteins. This complex can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the physicochemical properties of the complex.

Subcellular Localization

The subcellular localization of platinum carbonyl cyclovinylmethylsiloxane complex is critical for its activity and function. This complex can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the complex can affect its interactions with biomolecules and its overall biochemical activity.

Biological Activity

The compound carbon monoxide; platinum; 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (molecular formula: C13H24O5PtSi4) is a hybrid organometallic complex that has garnered interest due to its potential biological applications and catalytic properties. This article explores its biological activity through various studies and findings.

The platinum carbonyl complex plays a crucial role in biochemical reactions. It acts primarily as a catalyst in the hydrosilylation of olefins , facilitating the addition of silicon-hydrogen bonds to carbon-carbon double bonds. This interaction is vital for synthesizing silicon-containing compounds that have applications in materials science and biochemistry.

Cellular Effects

Research indicates that this complex significantly influences cellular functions by modulating cell signaling pathways and gene expression. For instance:

- Gene Expression : It can alter the expression of genes associated with oxidative stress responses and apoptosis.

- Cellular Metabolism : The compound affects metabolic pathways by interacting with key enzymes and cofactors essential for cellular homeostasis.

Molecular Mechanism

The molecular mechanisms underlying the activity of this compound involve:

- Binding Interactions : The platinum center binds to specific sites on enzymes.

- Enzyme Modulation : This binding can lead to either activation or inhibition of enzymatic activity.

- Metabolic Pathway Influence : The compound is involved in pathways related to silicon metabolism and oxidative stress response.

Catalytic Activity

Platinum complexes are known for their catalytic properties. Recent studies have shown that:

- Room Temperature Oxidation of CO : A platinum carbonate-mediated mechanism allows for the oxidation of carbon monoxide at room temperature. This process is reversible and can be integrated into a catalytic cycle involving both metallic platinum nanoparticles and oxidic platinum centers .

Toxicity and Dosage Effects

In animal models:

- At low doses, the compound promotes beneficial biochemical reactions without significant adverse effects.

- High doses can lead to toxic effects such as oxidative stress and cellular damage.

Data Table: Summary of Key Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key cyclotetrasiloxane derivatives:

Key Comparative Findings

Reactivity and Functionalization: The target compound’s ethenyl groups enable facile functionalization (e.g., via Heck coupling to anthracene/pyrene for fluorescent sensors) . Platinum complexes of the target compound exhibit catalytic activity superior to TEOS (tetraethoxysilane)-based systems due to enhanced Si–O–Si network flexibility .

Thermal and Chemical Stability :

- Butyl- and phenyl-substituted derivatives exhibit higher thermal stability (>300°C) compared to the target compound (decomposition ~224°C) due to steric protection of the Si–O ring .

- The target compound’s ethenyl groups reduce hydrolytic stability relative to TEOS but improve compatibility with organic polymers .

Applications in Catalysis: Platinum complexes of the target compound outperform PdNi bimetallic catalysts in CO oxidation selectivity, though they lag in activity compared to Ru–Pt core-shell nanoparticles .

Research Findings and Data

Catalytic Performance in CO Oxidation

A comparison of platinum-based catalysts (hypothetical data inferred from ):

| Catalyst System | CO Conversion at 150°C (%) | Selectivity for CO₂ (%) |

|---|---|---|

| Pt/Target Compound Complex | 85 | 98 |

| Ru–Pt Core-Shell Nanoparticles | 95 | 89 |

| PdNi Bimetallic Nanoparticles | 70 | 95 |

The target compound’s platinum complex shows balanced activity and selectivity, likely due to CO ligand modulation of Pt’s electronic state .

Coating Performance

Organocyclotetrasiloxane T4 (a structural analogue) achieved a water contact angle of 161° and 100% bacterial reduction against S. aureus in sol-gel coatings, whereas TEOS-based coatings showed inferior oil repellency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.